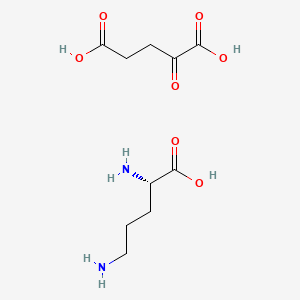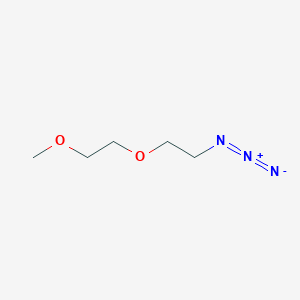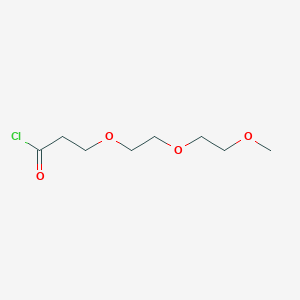
Ornithine oxoglurate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ornithine oxoglurate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in the urea cycle and its effects on nitrogen metabolism.
Medicine: Used in liver therapy and to improve nutritional health in elderly patients.
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
Mécanisme D'action
Target of Action
Cetornan, also known as Ornithine Oxoglutarate (OGO), primarily targets the urea cycle in the liver . The urea cycle is a series of biochemical reactions that produce urea from ammonia (NH3). This process is crucial for the removal of excess nitrogen from the body .
Mode of Action
Cetornan interacts with its targets by providing two key molecules: ornithine and alpha-ketoglutarate . Ornithine is a non-protein amino acid that plays a central role in the urea cycle, allowing for the disposal of excess nitrogen . Alpha-ketoglutarate is a key intermediate in the Krebs cycle (also known as the citric acid cycle), a series of chemical reactions used by all aerobic organisms to release stored energy .
Biochemical Pathways
Cetornan affects two main biochemical pathways: the urea cycle and the Krebs cycle . In the urea cycle, ornithine combines with carbamoyl phosphate to form citrulline, which is then converted into arginine. The conversion of arginine back into ornithine produces urea, which is excreted from the body . In the Krebs cycle, alpha-ketoglutarate is converted into succinyl CoA, releasing energy .
Pharmacokinetics
It is known that the compound is used as an adjuvant to nutrition in elderly undernourished subjects . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cetornan.
Result of Action
The action of Cetornan leads to the disposal of excess nitrogen and the production of energy . This can help improve nutritional health, particularly in elderly patients . It is also used in liver therapy .
Action Environment
The efficacy and stability of Cetornan can be influenced by various environmental factors. For instance, the presence of other nutrients can affect the absorption and effectiveness of Cetornan . Additionally, certain medical conditions, such as a syndrome of malabsorption of glucose and galactose, may affect the use of this medication .
Analyse Biochimique
Biochemical Properties
It is known that the compound contains one active pharmaceutical ingredient, 2,5-Diaminopentanoate .
Cellular Effects
The compound has been used as an adjuvant to nutrition in elderly undernourished subjects . The absence of clinical data demonstrating the efficacy of Cetornan makes it difficult to fully understand its impact on various types of cells and cellular processes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'ornithine oxoglurate est synthétisé en combinant l'ornithine et l'acide alpha-cétoglutarique dans un rapport stoechiométrique. La réaction se produit généralement en milieu aqueux, où les deux composants sont mélangés et laissés réagir, formant le sel .
Méthodes de production industrielle : La production industrielle d'this compound implique une synthèse à grande échelle utilisant des méthodes similaires à celles du laboratoire. Le processus comprend la purification du produit final pour s'assurer qu'il répond aux normes pharmaceutiques. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions : L'ornithine oxoglurate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits, en fonction des réactifs et des conditions utilisés.
Réduction : Les réactions de réduction peuvent convertir l'this compound en d'autres dérivés.
Substitution : Des réactions de substitution peuvent se produire à des sites spécifiques sur la molécule, conduisant à la formation de nouveaux composés.
Réactifs et conditions courantes :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools .
4. Applications de la recherche scientifique
L'this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques.
Biologie : Etudié pour son rôle dans le cycle de l'urée et ses effets sur le métabolisme de l'azote.
Médecine : Utilisé dans la thérapie hépatique et pour améliorer l'état nutritionnel des patients âgés.
Industrie : Utilisé dans la production de compléments alimentaires et de produits pharmaceutiques.
5. Mécanisme d'action
L'this compound exerce ses effets par plusieurs mécanismes :
Élimination de l'azote : L'ornithine permet l'élimination de l'azote en excès en agissant comme un précurseur de la citrulline et de l'arginine.
Cycle de l'urée : Il joue un rôle central dans le cycle de l'urée, contribuant à la détoxification de l'ammoniac en le transformant en urée.
Voies métaboliques : L'acide alpha-cétoglutarique est impliqué dans le cycle de Krebs, contribuant à la production d'énergie et aux processus métaboliques.
Composés similaires :
Ornithine : Un acide aminé impliqué dans le cycle de l'urée.
Acide alpha-cétoglutarique : Un intermédiaire clé dans le cycle de Krebs.
L-Ornithine-L-Aspartate : Un composé utilisé pour réduire les niveaux d'ammonium dans l'encéphalopathie hépatique.
Unicité : L'this compound est unique en raison de son double rôle à la fois dans le cycle de l'urée et dans le cycle de Krebs. Cette double fonctionnalité lui permet de détoxifier efficacement l'ammoniac et de soutenir la production d'énergie, ce qui le rend particulièrement précieux dans les applications médicales et nutritionnelles .
Comparaison Avec Des Composés Similaires
Ornithine: An amino acid involved in the urea cycle.
Alpha-Ketoglutaric Acid: A key intermediate in the Krebs cycle.
L-Ornithine-L-Aspartate: A compound used to reduce ammonium levels in hepatic encephalopathy.
Uniqueness: Ornithine oxoglurate is unique due to its dual role in both the urea cycle and the Krebs cycle. This dual functionality allows it to effectively detoxify ammonia and support energy production, making it particularly valuable in medical and nutritional applications .
Propriétés
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C5H6O5/c6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPUVFBNQHVEEU-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5144-42-3 | |
| Record name | L-Ornithine, 2-oxopentanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5144-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30958449 | |
| Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34414-83-0, 5191-97-9 | |
| Record name | Ornithine α-ketoglutarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34414-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5191-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornithine oxoglurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005191979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (L)-Ornithine 2-oxoglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034414830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (L)-ornithine 2-oxoglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-ornithine 2-oxoglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNITHINE OXOGLURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FEN49K96W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















